molecular formula C21H25NO5S B3966693 ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3966693
M. Wt: 403.5 g/mol
InChI Key: ZHVUEWWDHZBSKU-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic thiophene-carboxylate derivative characterized by a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 2-(2-methoxyphenoxy)propanoylamino moiety at position 2. The compound’s structure combines a bicyclic tetrahydrobenzothiophene system with a methoxy-substituted phenoxypropanoyl side chain, which may confer unique physicochemical and biological properties.

The methoxyphenoxypropanoyl substituent likely enhances lipophilicity and influences intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .

Properties

IUPAC Name

ethyl 2-[2-(2-methoxyphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-26-21(24)18-14-9-5-8-12-17(14)28-20(18)22-19(23)13(2)27-16-11-7-6-10-15(16)25-3/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVUEWWDHZBSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as antioxidant properties, antibacterial effects, and potential antitumor activity.

Chemical Structure and Properties

The compound's structure can be denoted by the following chemical formula:

C21H26N2O4S\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzothiophene core which is significant in many pharmacological applications.

Antioxidant Activity

Research indicates that compounds containing the benzothiophene structure often exhibit notable antioxidant properties. In a study evaluating various derivatives of benzothiophene, it was found that those with specific substitutions on the phenyl ring demonstrated superior antioxidant activity. The mechanism of action is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A25.6DPPH scavenging
Compound B30.1Nitric oxide scavenging
Ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}28.7Lipid peroxidation inhibition

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis10100

The results indicate that the compound's effectiveness varies with different bacterial strains, suggesting a selective mechanism of action.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer cells).

Table 3: Antitumor Activity Evaluation

Compound NameIC50 (µM)Cell LineMechanism of Action
Ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}23.2MCF-7Apoptosis induction
Compound C45.0HeLa (cervical)Cell cycle arrest

Flow cytometry analysis revealed that the compound caused G2/M phase arrest in the cell cycle, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents at Position 2 Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
Target Compound 2-(2-Methoxyphenoxy)propanoylamino Tetrahydrobenzothiophene C₂₂H₂₅NO₅S 427.50 Methoxyphenoxy, ester N/A
Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Propoxybenzoylamino Tetrahydrobenzothiophene C₂₁H₂₅NO₄S 387.49 Propoxybenzoyl, ester
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-(Acetylsulfanyl)propanoylamino Tetrahydrobenzothiophene C₁₆H₂₁NO₄S₂ 355.47 Thioester, acetyl
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Methoxy-4-oxobutanoylamino Tetrahydrobenzothiophene C₁₆H₂₁NO₅S 339.40 Methoxy ketone, ester
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido (substituted phenyl) Dimethylthiophene C₂₀H₂₁N₃O₅S 415.46 Cyano, hydroxy, methoxy

Key Observations :

  • Electron-Withdrawing Effects: Cyanoacrylamido substituents (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity and hydrogen-bonding capacity .
  • Steric Hindrance: Bulky substituents like 3-propoxybenzoyl may reduce conformational flexibility compared to the target compound’s methoxyphenoxypropanoyl chain .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic and Physical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Biological Activity References
Target Compound Not Reported Expected: ester C=O (~1660), amide C=O (~1610), methoxy C-O (~1250) Not Reported Hypothesized anti-inflammatory/antioxidant N/A
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 245–246 1661 (ester C=O), 1610 (amide C=O), 1246 (C-O) δ 1.39–1.43 (CH₃), 4.42–4.48 (CH₂), 7.26–7.34 (Ar-H) Antioxidant (IC₅₀ = 12 μM), anti-inflammatory
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Not Reported Not Reported Not Reported Potential alkylating agent (bromo substituent)

Key Observations :

  • The target compound’s predicted IR and NMR profiles align with analogues containing ester, amide, and methoxy groups .
  • Bromopropanoyl derivatives (e.g., ) may exhibit distinct reactivity due to the bromine atom, enabling nucleophilic substitution reactions .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrobenzothiophene core. A common approach includes:

  • Step 1 : Coupling the 2-methoxyphenoxypropanoyl moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
  • Step 2 : Esterification or carboxylate group introduction under controlled pH and temperature to avoid hydrolysis . Yield optimization requires precise control of solvent polarity (e.g., DMF or THF), temperature (0–25°C for amidation), and stoichiometric ratios of intermediates. Chromatographic purification (e.g., flash column chromatography) is critical for isolating high-purity products .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • Structural Analysis : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, complemented by FT-IR for functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
  • Physicochemical Parameters : XLogP3 (predicted ~4.9) for lipophilicity, and topological polar surface area (TPSA) calculations (~96.8 Ų) to estimate membrane permeability .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound in vitro?

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) in fluorogenic or colorimetric assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values. Include controls for non-specific binding (e.g., DMSO vehicle) .
  • Cellular Models : Dose-response studies in cancer cell lines (e.g., MTT assay) with EC₅₀ determination. Validate selectivity via counter-screening against non-target cells .
  • Molecular Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) for target proteins .

Q. How can computational chemistry aid in understanding interaction mechanisms with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic protein structures (e.g., PDB entries). Focus on hydrogen bonding with the methoxyphenoxy group and hydrophobic interactions with the benzothiophene core .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes in aqueous environments .
  • QSAR Modeling : Train models using descriptors like molar refractivity and HOMO/LUMO energies to predict activity against related targets .

Q. What strategies resolve contradictions in experimental data during synthesis optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify critical factors via ANOVA .
  • In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation and detect side reactions early .
  • Data Reconciliation : Cross-validate NMR and LC-MS results to distinguish between synthetic byproducts and degradation artifacts .

Q. What challenges arise in scaling up synthesis from laboratory to pilot scale?

  • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation and reproducibility .
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) to simplify downstream purification .
  • Process Analytics : Implement inline UV/VIS or Raman spectroscopy for real-time quality control during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.